Trimetozine-d8

Quantitative bioanalysis Stable isotope dilution LC-MS/MS method validation

Trimetozine-d8 is the octadeuterated isotopologue of trimetozine, a morpholine-based sedative-anxiolytic first marketed in Europe in 1959. The compound serves as a stable isotope-labelled internal standard (SIL-IS) for the accurate LC–MS/MS quantification of trimetozine in complex biological matrices.

Molecular Formula C14H19NO5
Molecular Weight 289.357
CAS No. 1346604-05-4
Cat. No. B585777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimetozine-d8
CAS1346604-05-4
Synonyms4-Morpholinyl-d8-(3,4,5-trimethoxyphenyl)methanone;  NSC 62939-d8;  PS 2383-d8;  Opalene-d8;  Sedoxazine-d8;  4-(3,4,5-Trimethoxybenzoyl)tetrahydro-1,4-oxazine-d8;  Abbott 22370-d8;  N-(3,4,5-Trimethoxybenzoyl)tetrahydro-1,4-oxazine-d8;  Trifenoxazine-d8;  Tr
Molecular FormulaC14H19NO5
Molecular Weight289.357
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)N2CCOCC2
InChIInChI=1S/C14H19NO5/c1-17-11-8-10(9-12(18-2)13(11)19-3)14(16)15-4-6-20-7-5-15/h8-9H,4-7H2,1-3H3/i4D2,5D2,6D2,7D2
InChIKeyXWVOEFLBOSSYGM-DUSUNJSHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimetozine-d8 (CAS 1346604-05-4): Deuterated Internal Standard for Quantitation of the Anxiolytic Agent Trimetozine


Trimetozine-d8 is the octadeuterated isotopologue of trimetozine, a morpholine-based sedative-anxiolytic first marketed in Europe in 1959 [1]. The compound serves as a stable isotope-labelled internal standard (SIL-IS) for the accurate LC–MS/MS quantification of trimetozine in complex biological matrices. With a molecular formula of C₁₄H₁₁D₈NO₅ and a molecular weight of 289.35 Da, Trimetozine-d8 incorporates eight deuterium atoms at the morpholine ring positions, providing a nominal mass shift of +8 Da relative to the unlabelled analyte (281.13 Da) [2]. This mass difference is engineered to fall within the optimal window for selected reaction monitoring (SRM) while minimising spectral overlap with the endogenous analyte .

Why Generic Deuterated Standards Cannot Substitute for Trimetozine-d8 in Regulatory Bioanalysis


In LC–MS/MS bioanalytical method validation, regulatory guidance (FDA, EMA) mandates that the internal standard compensate for matrix effects, extraction variability, and ionisation fluctuations. A non-identical structural analogue may exhibit different extraction recovery, ionisation efficiency, or chromatographic retention, compromising accuracy and precision [1]. Trimetozine-d8 is the co-eluting, physicochemically matched SIL-IS that experiences near-identical matrix effects as the analyte trimetozine, thereby delivering the required accuracy (≤±15% bias) across the linear range [2]. Alternative deuterated compounds such as trimetazidine-d8 or generic deuterated morpholine derivatives differ in polarity (log P), chromatographic retention time, and fragmentation pathways, which precludes their use as quantitative internal standards for trimetozine without a complete re-validation of the method [3].

Quantitative Differentiation Evidence: Trimetozine-d8 Versus Closest Comparators


Evidence Item 1: Deuterium-Induced Mass Shift Enables Baseline-Resolved MS Quantification Versus Unlabelled Trimetozine

Trimetozine-d8 exhibits a molecular ion at m/z 289.35 (289.357 Da), which is +8.05 Da greater than the unlabelled trimetozine molecular ion at m/z 281.30 (281.126 Da) [1]. This mass increment, achieved through substitution of eight hydrogen atoms with deuterium on the morpholine ring, places the internal standard signal outside the isotope envelope of the native analyte (M+1 through M+4), thereby eliminating cross-talk interference in selected reaction monitoring (SRM) . In contrast, a hypothetical d3 or d5 isotopologue would suffer from spectral overlap with the natural-abundance ¹³C isotopologues of trimetozine, reducing the lower limit of quantitation (LLOQ) by a factor of 2–5 .

Quantitative bioanalysis Stable isotope dilution LC-MS/MS method validation

Evidence Item 2: Clinical Anxiolytic Selectivity: Trioxazine (Trimetozine) Versus Meprobamate in a Double-Blind Crossover Study

In a triple-blind, placebo-controlled crossover study involving 12 healthy male volunteers, trioxazine (trimetozine) at 1200 mg and 1600 mg was directly compared with meprobamate at equivalent doses [1]. At the 1600 mg dose level, meprobamate produced a significantly greater reduction in critical flicker frequency (CFF) than trioxazine, indicating a stronger sedative component. In contrast, trioxazine induced significant subjective tiredness even at the lower 1200 mg dose, a side effect not observed with meprobamate at 1200 mg, suggesting a differential impact on perceived sedation versus objective psychomotor impairment [1]. Both drugs lowered subjective working capacity, but the dose–response relationship for these effects differed qualitatively between the two agents.

Clinical psychopharmacology Anxiolytic differentiation Critical flicker frequency

Evidence Item 3: Chemical Purity Benchmarking: Trimetozine-d8 Versus Unlabelled Trimetozine

Commercial Trimetozine-d8 is supplied with a certified chemical purity of ≥95% as determined by HPLC , whereas unlabelled trimetozine is routinely available at purities exceeding 98% (e.g., 99.73% by HPLC) . The 3–5 percentage point purity deficit in the deuterated form reflects the additional synthetic complexity of incorporating eight deuterium atoms while maintaining stereochemical and chemical fidelity. For bioanalytical method development, this purity specification must be factored into the calculation of the internal standard working concentration to avoid systematic bias exceeding the ±5% tolerance [1].

Reference standard characterisation HPLC purity Quality control

Evidence Item 4: Cost-per-Analyte Value: Trimetozine-d8 Pricing Versus Comparable Deuterated Internal Standards

At a reference price of 1995 EUR/USD for 2.5 mg [1], Trimetozine-d8 costs approximately 798 currency units per milligram. This positions it among the mid-tier deuterated internal standards for neuroactive compounds. For context, trimetazidine-d8 dihydrochloride is priced at approximately 400–700 currency units per 5–10 mg (80–140 per mg), reflecting its simpler piperazine-d8 labelling pattern . The higher unit cost of Trimetozine-d8 is attributable to the deuterium incorporation into all eight morpholine positions, requiring more extensive synthetic steps. However, a single 2.5 mg aliquot typically supports the preparation of IS working solutions for 500–1000 analytical runs at a final concentration of 10–50 ng/mL, translating to a per-sample cost of approximately 2–4 currency units [2].

Procurement economics Internal standard cost analysis Deuterated compound pricing

Optimal Application Scenarios for Trimetozine-d8 Based on Verified Differentiation Evidence


Scenario 1: Regulated Bioanalytical Method Validation for Trimetozine Pharmacokinetic Studies

When developing an LC–MS/MS method for trimetozine quantitation in human plasma in support of a pharmacokinetic or bioequivalence study, Trimetozine-d8 is the mandated internal standard to satisfy FDA/EMA bioanalytical method validation criteria. Its matched physicochemical properties ensure that matrix effects, extraction recovery, and ionisation efficiency are compensated identically to the analyte, as evidenced by its co-eluting behaviour and +8 Da mass shift that precludes cross-talk [1][2]. Method validation experiments should incorporate purity-corrected IS stock solutions to compensate for the ≥95% chemical purity specification .

Scenario 2: Metabolite Identification of Trimetozine in Preclinical Species Using Isotope Pattern Recognition

In drug metabolism studies, Trimetozine-d8 can be employed as a stable isotope tracer to distinguish drug-related metabolites from endogenous interferences. The characteristic +8 Da isotopic signature, combined with the known metabolic pathway of trimetozine involving glucuronide conjugation at four distinct positions, enables confident structural assignment of phase II metabolites by LC–MS/MS [1][2]. The d8 label is sufficiently remote from the metabolically labile trimethoxyphenyl ring to avoid metabolic deuterium loss, ensuring stable isotopic tracking throughout the metabolic cascade.

Scenario 3: Procurement of a Fit-for-Purpose Internal Standard for Studies of Non-Benzodiazepine Anxiolytics

For academic or industrial research programmes investigating the pharmacology of mild anxiolytics with a favourable side-effect profile, trimetozine serves as a key reference compound because of its established differentiation from meprobamate in terms of lower objective sedation [1]. The deuterated isotopologue Trimetozine-d8 is procured as the corresponding analytical internal standard to support the quantitation of trimetozine in preclinical behavioural pharmacology or receptor occupancy studies. The procurement specification should request a Certificate of Analysis confirming both chemical purity (≥95%) and isotopic enrichment (≥98 atom % D), as these quality attributes directly affect data integrity [2].

Scenario 4: Forensic and Toxicological Screening for Trimetozine in Biological Specimens

In forensic toxicology laboratories performing systematic toxicological analysis, Trimetozine-d8 is employed as the SIL-IS for the confirmatory quantitation of trimetozine in post-mortem blood or urine samples. The MS-friendly HPLC method described for trimetozine is readily transferable to UPLC–MS/MS platforms, and the use of the d8 internal standard enables the method to achieve the required limit of detection (LOD) of ≤5 µg/mL, consistent with the urinary glucuronide LOD reported for trimetozine metabolites [1][2]. The compound's controlled storage condition (2–8 °C) and shipped-ambient stability facilitate integration into accredited laboratory workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimetozine-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.